

structure and molecular weight of 2-Amino-3-(naphthalen-1-yl)propanoic acid

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Compound of Interest

Compound Name: 2-Amino-3-(naphthalen-1-yl)propanoic acid

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An In-depth Technical Guide to **2-Amino-3-(naphthalen-1-yl)propanoic Acid**

Executive Summary

2-Amino-3-(naphthalen-1-yl)propanoic acid, commonly known as 1-Naphthylalanine, is a noncanonical, aromatic amino acid that has garnered significant attention in medicinal chemistry, peptide science, and drug development. Its unique structure, featuring a bulky naphthalene moiety, imparts specific steric and physicochemical properties, such as enhanced enzymatic stability and the capacity for π - π stacking interactions. These characteristics make it a valuable building block for designing novel peptides and small molecule therapeutics with tailored biological activities. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, applications, and safety considerations, intended for researchers and professionals in the field.

Molecular Structure and Physicochemical Properties

Chemical Identity and Stereochemistry

2-Amino-3-(naphthalen-1-yl)propanoic acid is a derivative of the proteinogenic amino acid alanine, where one of the beta-hydrogens is replaced by a naphthalen-1-yl group.^{[1][2]} This substitution introduces a large, hydrophobic aromatic system. The molecule possesses a chiral center at the alpha-carbon (C2), and thus exists as two enantiomers: (S)-**2-amino-3-**

(naphthalen-1-yl)propanoic acid and (R)-2-amino-3-(naphthalen-1-yl)propanoic acid. The (S)-enantiomer is more commonly utilized in peptide synthesis to mimic the natural L-amino acids.

- IUPAC Name: **2-amino-3-(naphthalen-1-yl)propanoic acid**[\[3\]](#)
- Common Synonyms: 1-Naphthylalanine, 3-(1-Naphthyl)alanine[\[3\]](#)
- Molecular Formula: C₁₃H₁₃NO₂[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Canonical SMILES: C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N[\[3\]](#)
- InChI Key: OFYAYGJCPXRNBL-UHFFFAOYSA-N[\[3\]](#)[\[5\]](#)[\[6\]](#)

Physicochemical Data

The physicochemical properties of this compound are critical for its handling, formulation, and application in synthesis and biological assays. The bulky naphthalene group significantly influences its solubility and melting point compared to simpler amino acids.

Property	Value	Source(s)
Molecular Weight	215.25 g/mol	[1] [3] [4] [6]
Appearance	White to very slightly beige powder	[7]
Melting Point	254-257 °C	[7]
Boiling Point	412.3 °C at 760 mmHg	[7]
Density	1.254 g/cm ³	[7]
Optical Rotation ([α] _D)	-13.5° (c=0.8 in 0.3N HCl) for (S)-enantiomer	[7]
Storage Temperature	2-8°C, protect from light	[7]

Synthesis and Purification

The synthesis of **2-amino-3-(naphthalen-1-yl)propanoic acid**, particularly in its enantiomerically pure form, requires a multi-step approach common in noncanonical amino acid synthesis. The core strategy involves the protection of the amine functionality, followed by the stereoselective formation of the carbon backbone, and concluding with deprotection and purification.

Overview of Synthetic Strategies

A common approach is the asymmetric alkylation of a chiral glycine enolate equivalent with 1-(bromomethyl)naphthalene. To prevent undesired side reactions, the amino group of the glycine synthon is protected with a suitable group, such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).^{[8][9][10]} The choice of protecting group is critical; for example, the Fmoc group is favored for solid-phase peptide synthesis due to its base-lability, which allows for orthogonal deprotection schemes.^[10]

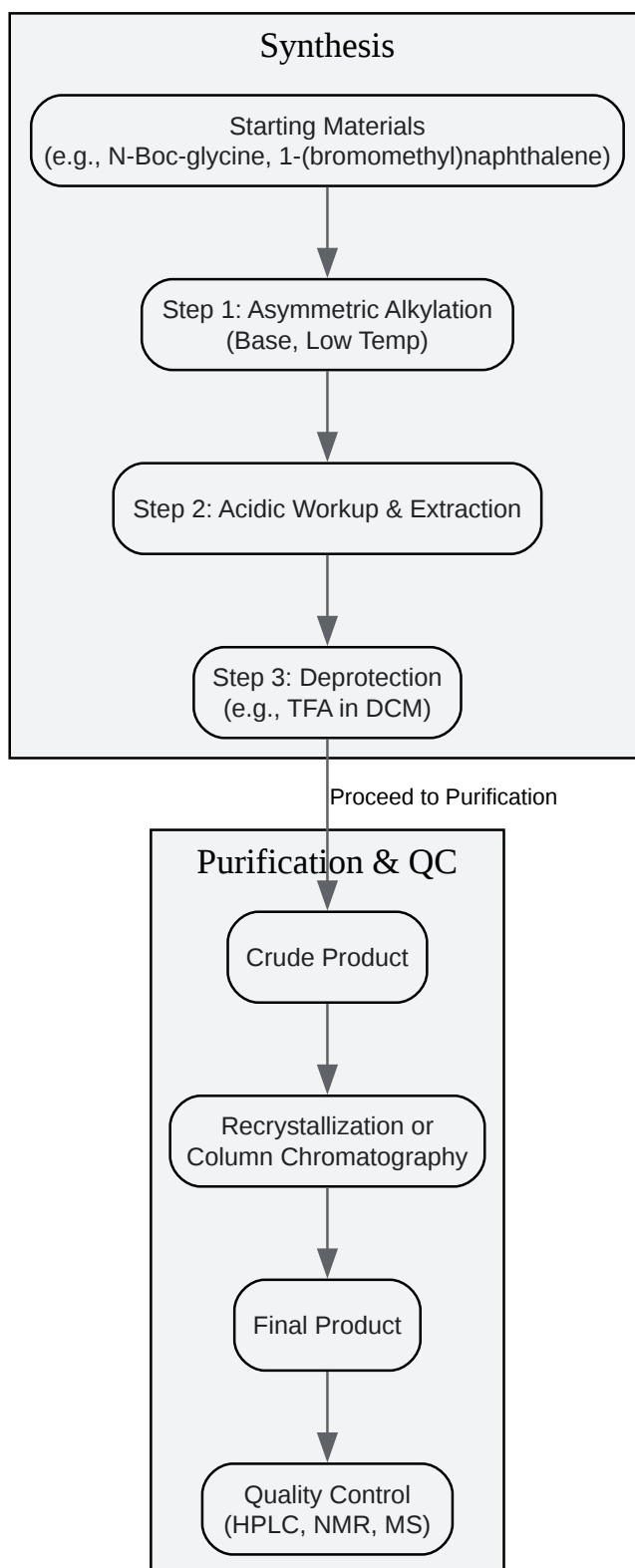
General Experimental Protocol: Boc-Protected Synthesis

The following protocol is a representative liquid-phase synthesis.

- **Protection:** N-Boc-glycine is deprotonated using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a chiral lithium enolate.
- **Alkylation:** 1-(Bromomethyl)naphthalene in an aprotic solvent (e.g., THF) is added to the enolate solution. The reaction is allowed to slowly warm to room temperature to facilitate the SN2 reaction, forming the C-C bond. The stereochemistry is directed by chiral auxiliaries or catalysts.
- **Workup and Extraction:** The reaction is quenched with an aqueous acid solution. The organic product, N-Boc-**2-amino-3-(naphthalen-1-yl)propanoic acid**, is extracted into an organic solvent (e.g., ethyl acetate), washed, and dried.
- **Deprotection:** The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final amino acid.
- **Purification:** The crude product is purified, often by recrystallization or column chromatography, to yield the final high-purity amino acid.

Synthesis and Purification Workflow

The logical flow from starting materials to the final purified product is crucial for ensuring high yield and purity.



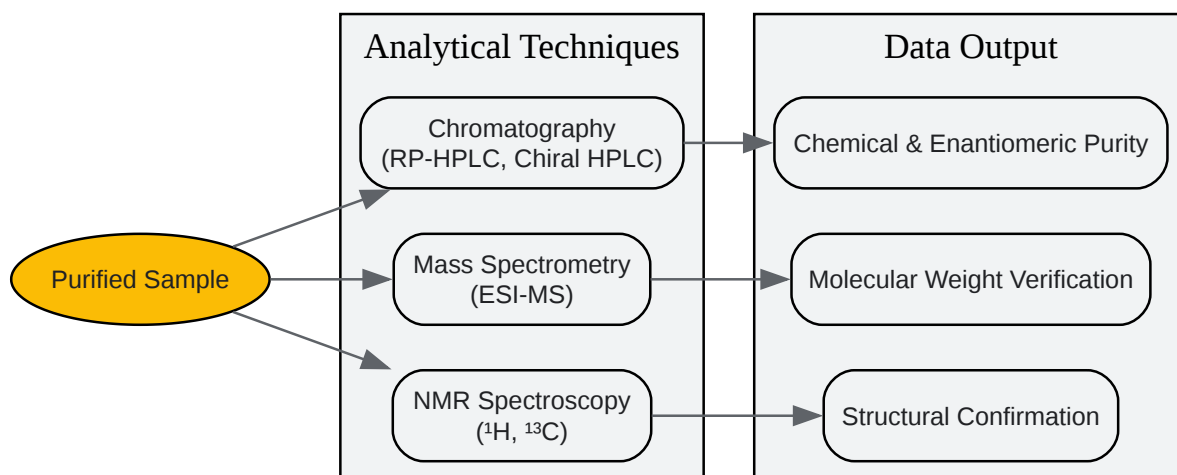
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Caption: General workflow for the synthesis and purification of **2-Amino-3-(naphthalen-1-yl)propanoic acid**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the seven protons of the naphthalene ring system, typically in the aromatic region (δ 7.0-8.5 ppm). Signals for the α -proton (CH), β -protons (CH_2), and the amine (NH_2) protons would also be present. The exact chemical shifts and coupling patterns provide definitive structural confirmation.
 - ^{13}C NMR: The carbon spectrum will show signals for the 10 carbons of the naphthalene ring, the α -carbon, β -carbon, and the carboxyl carbon.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The protonated molecular ion $[\text{M}+\text{H}]^+$ would be expected at an m/z of 216.26, corresponding to the molecular formula $\text{C}_{13}\text{H}_{13}\text{NO}_2$.
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method to determine the enantiomeric purity (e.g., enantiomeric excess, %ee) of the final product. Reversed-phase HPLC is used to assess its chemical purity.



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Caption: Standard analytical workflow for the characterization of the target compound.

Applications in Research and Drug Development

The unique properties of **2-amino-3-(naphthalen-1-yl)propanoic acid** make it a powerful tool in modern drug discovery.

Peptide and Peptidomimetic Synthesis

As a noncanonical amino acid, it is frequently incorporated into synthetic peptides to enhance their therapeutic properties.^[11] The bulky naphthalene side chain can:

- **Increase Proteolytic Resistance:** The steric hindrance provided by the naphthyl group can shield the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide drug.^[12]
- **Modulate Receptor Binding:** The aromatic ring can engage in π - π stacking or hydrophobic interactions with residues in a target receptor's binding pocket, potentially increasing affinity and selectivity.^[12]
- **Induce Specific Secondary Structures:** Its conformational rigidity can be used to constrain the peptide backbone, promoting the formation of stable secondary structures like β -turns or helices, which are often crucial for biological activity.

Small Molecule Drug Discovery

Beyond peptides, the compound serves as a versatile chiral building block for the synthesis of complex small molecules. Its inherent amino acid scaffold and appended aromatic group make it a valuable starting point for creating libraries of compounds for screening against various biological targets. It has been explored in the context of neuropharmacology, where it may act as an amino acid analog to modulate neurotransmitter systems.^[12]^[13] Its structural similarity to natural amino acids allows it to interact with enzymes and receptors involved in key neurological processes.^[12]

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for **2-amino-3-(naphthalen-1-yl)propanoic acid** should always be consulted, general precautions for handling fine chemical powders and amino acid derivatives apply.

- Hazard Identification: May cause skin, eye, and respiratory irritation.^[14] The toxicological properties have not been fully investigated for all related structures.^[15]
- Recommended Handling Procedures:
 - Use in a well-ventilated area or under a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.^[15]^[16]
 - Avoid generating dust. Wash hands thoroughly after handling.^[15]
- First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.^[15]
 - Skin: Wash off with soap and plenty of water.^[15]
 - Inhalation: Move the person to fresh air.^[15]
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. In all cases of significant exposure, seek medical attention.

- Storage and Stability: Store in a tightly closed container in a cool, dry place (recommended 2-8°C).[7] Protect from light and moisture to ensure long-term stability.

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